4-(Trifluoromethoxy)benzonitrile

Overview

Description

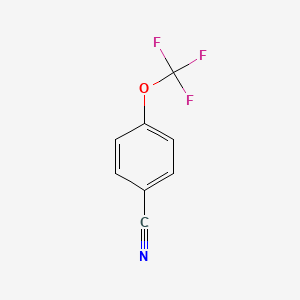

4-(Trifluoromethoxy)benzonitrile (CAS: 332-25-2) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a trifluoromethoxy (–OCF₃) group at the para position. Its molecular formula is C₈H₄F₃NO, with a molecular weight of 211.12 g/mol. The trifluoromethoxy group imparts strong electron-withdrawing effects, enhancing the compound's stability and reactivity in organic synthesis . This compound is widely used as a building block in pharmaceuticals, agrochemicals, and materials science due to its ability to modulate electronic properties and resist metabolic degradation .

Preparation Methods

Method 1: Nitration of Trifluoromethoxybenzene

Overview:

This method involves the nitration of 4-trifluoromethoxybenzene to yield 4-(trifluoromethoxy)benzonitrile.

- 4-Trifluoromethoxybenzene

- Nitric acid (HNO₃)

- Sulfuric acid (H₂SO₄)

- Mix concentrated nitric acid and sulfuric acid in a reaction flask.

- Slowly add 4-trifluoromethoxybenzene while maintaining a temperature below 50°C to control the reaction.

- After completion, neutralize the mixture with water and extract the product using an organic solvent.

- Typical yields range from 70% to 85% with a purity of over 95% after recrystallization.

Method 2: Cyanation of Trifluoromethoxybenzyl Chloride

Overview:

This method utilizes trifluoromethoxybenzyl chloride as a precursor for cyanation.

- Trifluoromethoxybenzyl chloride

- Sodium cyanide (NaCN)

- Palladium acetate as a catalyst

- Dissolve trifluoromethoxybenzyl chloride in a suitable solvent such as dimethylformamide (DMF).

- Add sodium cyanide and palladium acetate under inert gas atmosphere.

- Heat the mixture to approximately 150°C for several hours.

- Quench the reaction and purify the product through column chromatography.

- Yields can exceed 90%, with high purity levels achievable through proper purification techniques.

Method 3: Direct Fluorination followed by Hydrolysis

Overview:

This method involves direct fluorination of benzonitrile derivatives followed by hydrolysis to form the desired compound.

- Benzonitrile

- Trifluoromethyl iodide (CF₃I)

- Base (e.g., potassium carbonate)

- React benzonitrile with trifluoromethyl iodide in the presence of a base at elevated temperatures.

- Post-reaction, hydrolyze the resultant compound using dilute acid to yield this compound.

- This method typically provides moderate yields (60% to 75%) but may require extensive purification.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Starting Material | Reagents Used | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Method 1 | 4-Trifluoromethoxybenzene | HNO₃, H₂SO₄ | 70 - 85 | >95 | Simple procedure; requires careful temperature control |

| Method 2 | Trifluoromethoxybenzyl chloride | NaCN, Palladium acetate | >90 | High | High yield; requires inert atmosphere |

| Method 3 | Benzonitrile | CF₃I, K₂CO₃ | 60 - 75 | Moderate | Direct fluorination; may need extensive purification |

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives

Common Reagents and Conditions:

Substitution: Sodium hydride in methyl t-butyl ether.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic medium

Major Products:

Substitution: 4-(Trifluoromethoxy)benzyl trichloroacetimidate.

Reduction: 4-(Trifluoromethoxy)benzylamine.

Oxidation: 4-(Trifluoromethoxy)benzoic acid

Scientific Research Applications

Chemical Synthesis

4-(Trifluoromethoxy)benzonitrile serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals.

- Synthesis of Fluoxetine : One notable application is its role as a key intermediate in the synthesis of fluvoxamine, an antidepressant medication. The trifluoromethoxy group enhances the pharmacological properties of the resulting compounds, making them more effective as therapeutic agents .

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group. This property allows it to act as a precursor for synthesizing more complex aromatic compounds .

- Herbicide Development : It has also been identified as an intermediate in the production of herbicides such as isoxaflutole, which is used to control broadleaf weeds in crops. The synthesis involves several steps where this compound is crucial for achieving desired chemical structures .

Medicinal Chemistry

In medicinal chemistry, this compound's unique structure contributes to various biological activities.

- Antidepressant Activity : As mentioned earlier, this compound is involved in synthesizing fluvoxamine, which belongs to a class of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely prescribed for depression and anxiety disorders due to their effectiveness and favorable side effect profiles .

- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. The incorporation of trifluoromethoxy groups into aromatic systems can enhance the bioactivity of these compounds, making them potential candidates for further investigation in cancer therapy .

Electrolyte Additive in Batteries

Recent studies have highlighted the potential use of this compound as an electrolyte additive in lithium-ion batteries.

- Improving Battery Performance : It has been shown to improve the electrochemical stability and performance of lithium nickel manganese oxide cathodes at high voltages. The compound acts by forming stable interfacial layers that enhance battery life and efficiency .

- Research Findings : A study demonstrated that incorporating this compound into battery electrolytes can lead to significant improvements in charge-discharge cycles and overall battery capacity, making it a promising additive for next-generation energy storage systems .

Table 1: Summary of Applications

Case Study: Electrolyte Performance

A recent study investigated the performance of lithium-ion batteries using this compound as an electrolyte additive. The results indicated:

- Increased thermal stability.

- Enhanced cycling stability over 500 charge-discharge cycles.

- Improved capacity retention compared to standard electrolytes.

These findings suggest that this compound could play a critical role in developing more efficient energy storage solutions.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the molecules, thereby improving their pharmacokinetic properties. The nitrile group can participate in various biochemical pathways, contributing to the overall activity of the synthesized compounds .

Comparison with Similar Compounds

The following analysis compares 4-(trifluoromethoxy)benzonitrile with structurally and functionally related benzonitrile derivatives. Key parameters include substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing vs. donating groups : The –OCF₃ group in this compound provides stronger electron withdrawal than –OCH₃ () or –CF₃ (), making it more reactive in polar reactions.

- Steric effects : Bulky substituents (e.g., cyclopropane in ) reduce accessibility to reactive sites but enhance binding specificity in biological targets.

Physicochemical Properties

- Solubility : The trifluoromethoxy group increases lipophilicity (logP ~2.5) compared to –CN-only analogs (logP ~1.8), enhancing membrane permeability in drug design .

- Thermal Stability : Decomposition temperature of this compound exceeds 250°C, higher than 4-methoxy analogs (<200°C) due to stronger C–F bonds .

Industrial and Pharmaceutical Relevance

- Pharmaceuticals: Used in synthesizing NSD2-PWWP1 inhibitors (e.g., 4-(4-(4-(aminomethyl)-2,6-dimethylphenyl)-1-methyl-1H-imidazol-5-yl)-2-(trifluoromethoxy)benzonitrile, ) for cancer therapy .

- Agrochemicals : Derivatives like 4-[3-(4-hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile () act as fungicides .

Biological Activity

4-(Trifluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiprotozoal activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

This compound features a trifluoromethoxy group attached to a benzonitrile framework. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethoxy group exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar derivatives against various microbial strains, suggesting that modifications in the chemical structure can enhance activity. For instance, derivatives of benzonitrile have shown promising results against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. In particular, compounds with similar structures have demonstrated the ability to inhibit tumor growth in cancer cell lines, indicating potential therapeutic applications in oncology .

Antiprotozoal Activity

Recent studies have also evaluated the antiprotozoal activity of this compound and its derivatives. Notably, certain derivatives showed significant potency against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups like trifluoromethoxy enhance activity against these pathogens, with IC50 values indicating high efficacy at low concentrations .

The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with cellular receptors. The trifluoromethoxy group increases lipophilicity, allowing for better membrane penetration. Additionally, the nitrile group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function and leading to therapeutic effects .

Case Studies

Q & A

Basic Questions

Q. What spectroscopic methods are used to characterize 4-(Trifluoromethoxy)benzonitrile and its derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, and NMR can confirm the presence of the trifluoromethoxy (-OCF) and nitrile (-C≡N) groups. Transient absorption spectroscopy is employed to study charge-transfer complexes formed during photocatalytic reactions, as observed in the fragmentation of this compound into fluorophosgene and benzonitrile . Mass spectrometry (UPLC-MS) and UV-Vis spectroscopy are also used to monitor reaction progress and purity of derivatives .

Q. What is the role of this compound in generating fluorophosgene?

- Methodological Answer: Under visible-light photocatalysis, this compound undergoes single-electron reduction via an organic photosensitizer (e.g., phenothiazine derivatives), leading to cleavage of the C–O bond. This produces fluorophosgene (COF) and benzonitrile. The reaction is notable for avoiding radical intermediates, relying instead on charge-transfer complex formation between the catalyst and substrate . Fluorophosgene is indirectly detected via its downstream carbonyl fluoride intermediate using NMR .

Advanced Research Questions

Q. How can transient spectroscopy elucidate the mechanism of fluorophosgene generation?

- Methodological Answer: Transient absorption spectroscopy reveals the formation of a catalyst charge-transfer complex-dimer as the active species. Time-resolved measurements show a decay lifetime of ~100 ns for the excited-state species, correlating with the fragmentation of this compound. This data supports a non-radical, stepwise mechanism involving electron transfer and bond cleavage . Kinetic isotope effect (KIE) studies further validate the proposed intermediates .

Q. What methodologies optimize the synthesis of urea derivatives using in situ-generated fluorophosgene?

- Methodological Answer: Intramolecular cyclization of amines or alcohols with fluorophosgene is optimized by:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity.

- Catalyst Loading: 2–5 mol% organic photosensitizers (e.g., 10-phenylphenothiazine) balance efficiency and cost.

- Temperature Control: Reactions at 25–40°C prevent fluorophosgene decomposition.

Yields range from 60–92% for urea derivatives, with purity confirmed by UPLC-MS (e.g., m/z 416 [M-H] for 4-methyl-2,5-dioxoimidazolidin-4-yl benzonitrile derivatives) .

Q. How do water traces affect fluorophosgene stability in photocatalytic reactions?

- Methodological Answer: Water induces an off-cycle equilibrium, hydrolyzing fluorophosgene to CO and HF. This reduces yields of target derivatives. Anhydrous conditions (e.g., molecular sieves) or scavengers (e.g., trimethyl orthoformate) mitigate hydrolysis. NMR studies show a 30% decrease in fluorophosgene availability with 0.1% v/v water .

Properties

IUPAC Name |

4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHIXOMWXCHJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073163 | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-25-2 | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.